2-Bromo-5-fluoro-N-methylaniline hydrochloride
Overview
Description
2-Bromo-5-fluoro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8BrClFN . It has an average mass of 240.501 Da and a monoisotopic mass of 238.951263 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-fluoro-N-methylaniline hydrochloride consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), fluorine (F), and nitrogen (N) atoms .Scientific Research Applications
Chemical Reactions and Synthesis
2-Bromo-5-fluoro-N-methylaniline hydrochloride is a compound that has been explored in the context of chemical reactions and synthesis. For example, it's involved in reactions with hemoglobin and cytochrome c, resulting in various derivatives. In a study, 4-bromo-N,N-dimethylaniline-N-oxide was transformed into several compounds including 4-bromo-N-methylaniline and 2-dimethylamino-5-bromo-phenol, indicating the compound's potential role in chemical transformations involving hemoglobin and related proteins (Renner, 2004).
Furthermore, the compound has been used in the synthesis of derivatives with potential non-linear optical properties. A series of analogs were synthesized using Suzuki cross-coupling reactions, highlighting its utility in creating materials with varied electronic properties (Rizwan et al., 2021).
Material and Dye Manufacturing
4-Bromo-3-methylanisole, a related compound, is primarily used in the synthesis of black fluorane dye, which is crucial in the manufacture of thermal papers. A study introduced a continuous homogeneous bromination technology in a modular microreaction system to synthesize this compound, emphasizing the role of related halogenated anilines in the production of sensitive materials (Xie et al., 2020).
Exploration of Structural and Biological Properties
The structural and biological characteristics of compounds related to 2-Bromo-5-fluoro-N-methylaniline hydrochloride have been a subject of study. For instance, the structural features of certain bromo-fluoroaniline derivatives were analyzed to understand their antibacterial and antifungal properties, shedding light on the bioactive potential of these compounds (Abdel‐Wadood et al., 2014).
Pharmacological Synthesis
In the realm of pharmacological research, compounds structurally similar to 2-Bromo-5-fluoro-N-methylaniline hydrochloride have been synthesized and evaluated for their medicinal properties. For example, the synthesis of 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a related compound was reported, and its antidepressant activities were explored, indicating the potential of such compounds in drug development (Yuan, 2012).
Safety And Hazards
The safety precautions for handling 2-Bromo-5-fluoro-N-methylaniline hydrochloride include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . The compound has been classified with the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or in contact with skin .
properties
IUPAC Name |
2-bromo-5-fluoro-N-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,10H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXJVNBPPQPCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681960 | |
Record name | 2-Bromo-5-fluoro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-fluoro-N-methylaniline hydrochloride | |
CAS RN |
1199773-27-7 | |
Record name | Benzenamine, 2-bromo-5-fluoro-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-N-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl 2-bromo-5-fluoroaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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